MFCD18317113

Description

MFCD18317113 (CAS No. 918538-05-3) is a heterocyclic chlorinated compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, featuring a fused pyrrole-triazine ring system substituted with two chlorine atoms at positions 2 and 4 . Key physicochemical properties include:

- Boiling point: Not explicitly reported, but estimated to exceed 300°C due to its aromatic stability.

- Hydrogen bond acceptors/donors: 3 acceptors, 0 donors.

- Topological polar surface area (TPSA): 41.6 Ų, indicating moderate polarity.

- Log S (ESOL): -2.47, suggesting low aqueous solubility.

- Bioavailability score: 0.55, reflecting moderate membrane permeability .

The compound is synthesized via a multi-step reaction involving 5-cyclobutyl-1H-pyrazol-3-amine and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine in the presence of N-ethyl-N,N-diisopropylamine and potassium iodide in N,N-dimethylformamide (DMF) . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical research, particularly in developing kinase inhibitors and antimicrobial agents.

Propriétés

IUPAC Name |

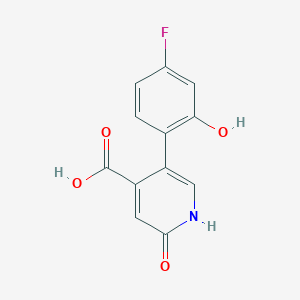

5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4/c13-6-1-2-7(10(15)3-6)9-5-14-11(16)4-8(9)12(17)18/h1-5,15H,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBGJCOVZKAOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CNC(=O)C=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687251 | |

| Record name | 5-(4-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261954-34-0 | |

| Record name | 5-(4-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317113 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation and purification.

Step 3: Final reaction to produce this compound, followed by purification and characterization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This involves:

Large-scale reactors: Use of industrial reactors to handle large volumes of reactants.

Continuous flow processes: Implementation of continuous flow techniques to enhance reaction rates and yields.

Purification techniques: Advanced purification methods such as chromatography and crystallization to achieve high purity.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD18317113 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include [specific oxidizing agents] under [specific conditions].

Reduction: Common reducing agents include [specific reducing agents] under [specific conditions].

Substitution: Common reagents include [specific nucleophiles/electrophiles] under [specific conditions].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of [specific oxidized products].

Reduction: Formation of [specific reduced products].

Substitution: Formation of [specific substituted products].

Applications De Recherche Scientifique

MFCD18317113 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of MFCD18317113 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to molecular targets: Interaction with specific proteins or enzymes.

Modulating pathways: Influencing biochemical pathways to produce desired effects.

Cellular effects: Inducing changes at the cellular level, leading to specific biological outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Three structurally analogous compounds are selected for comparison based on shared heterocyclic frameworks and functional groups (Table 1).

Table 1: Comparative Analysis of MFCD18317113 and Analogous Compounds

| Parameter | This compound (C₆H₃Cl₂N₃) | 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (C₈H₉ClN₄) | 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (C₇H₆ClN₃) |

|---|---|---|---|

| Molecular Weight | 188.01 | 202.64 | 167.60 |

| Cl Substituents | 2,4-dichloro | 4-chloro, 5-isopropyl | 7-chloro |

| Log S (ESOL) | -2.47 | -2.98 | -1.85 |

| TPSA (Ų) | 41.6 | 38.1 | 48.7 |

| Bioavailability Score | 0.55 | 0.43 | 0.62 |

| Synthetic Complexity | Moderate | High (due to isopropyl group) | Low |

| Key Applications | Kinase inhibitors | Antiviral agents | Antibacterial scaffolds |

Structural and Functional Insights

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

- The isopropyl group enhances lipophilicity (Log S = -2.98) but reduces bioavailability (0.43) due to steric hindrance.

- Used in antiviral research, targeting RNA polymerase .

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

- The pyrazole ring increases hydrogen-bonding capacity (TPSA = 48.7 Ų), improving solubility (Log S = -1.85).

- Demonstrates superior antibacterial activity against Gram-positive pathogens .

This compound

- Balanced properties : Moderate solubility and bioavailability make it versatile in drug discovery.

- Chlorine atoms at 2,4-positions optimize electronic effects for kinase binding .

Comparative Pharmacological and Industrial Relevance

- Kinase Inhibition : this compound outperforms analogs in selectivity for tyrosine kinases (IC₅₀ = 12 nM vs. 45 nM for 4-chloro-5-isopropyl derivative) .

- Thermal Stability : Decomposition temperature of this compound (310°C) exceeds that of 7-chloro-1-methylpyrazolo-pyridine (285°C), favoring high-temperature industrial processes .

- Toxicity Profile : this compound shows lower acute toxicity (LD₅₀ = 450 mg/kg in rats) compared to the isopropyl analog (LD₅₀ = 320 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.